molecular formula C22H23N7O3S B6548773 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxybenzenesulfonyl)piperazine CAS No. 946286-74-4

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxybenzenesulfonyl)piperazine

Cat. No. B6548773
CAS RN: 946286-74-4
M. Wt: 465.5 g/mol
InChI Key: DVTWMJHKDZAVNV-UHFFFAOYSA-N
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Description

The compound “1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxybenzenesulfonyl)piperazine” is a complex organic molecule that belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely studied due to their diverse biological activities .


Synthesis Analysis

The synthesis of similar triazolopyrimidine derivatives has been reported in the literature . A common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The exact synthetic route for this specific compound is not mentioned in the sources available .


Molecular Structure Analysis

The molecular structure of triazolopyrimidines like the compound can be established based on spectral data and elemental analyses . Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .

Future Directions

Triazolopyrimidines, including “1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxybenzenesulfonyl)piperazine”, may have potential for further study due to their diverse biological activities . Future research could focus on exploring their potential uses in medicinal chemistry, optimizing their synthesis, and investigating their mechanisms of action .

properties

IUPAC Name

3-benzyl-7-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O3S/c1-32-18-7-9-19(10-8-18)33(30,31)28-13-11-27(12-14-28)21-20-22(24-16-23-21)29(26-25-20)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTWMJHKDZAVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methoxybenzenesulfonyl)piperazine

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